molecular formula C20H19N3O3 B7353122 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one

Katalognummer B7353122
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: FVCRQUYWBISHDA-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one, also known as BMS-986205, is a small molecule inhibitor that has been extensively studied for its potential therapeutic uses. This compound has a unique chemical structure that makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one involves the inhibition of a specific enzyme called IDO1 (indoleamine 2,3-dioxygenase 1). This enzyme plays a key role in regulating the immune response and is overexpressed in various types of cancer and inflammatory diseases. By inhibiting IDO1, this compound can modulate the immune response and potentially reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit IDO1 activity in vitro and in vivo, leading to a reduction in the production of kynurenine, a metabolite that is associated with inflammation and immune suppression. This compound has also been shown to have anti-tumor effects in preclinical models, suggesting that it may be a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one is its unique chemical structure, which makes it a promising candidate for the development of novel therapeutics. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Zukünftige Richtungen

There are several future directions for research on 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one. One potential avenue is the development of combination therapies that include this compound and other immune checkpoint inhibitors. Another direction is the investigation of the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of 2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis include 3-benzyl-4-hydroxypyrrolidine-1-carboxylic acid and 2-aminobenzoic acid. The reaction proceeds through a series of steps involving coupling, cyclization, and deprotection, resulting in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and inflammatory diseases.

Eigenschaften

IUPAC Name

2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-12-23(11-14(17)10-13-6-2-1-3-7-13)20(26)18-21-16-9-5-4-8-15(16)19(25)22-18/h1-9,14,17,24H,10-12H2,(H,21,22,25)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRQUYWBISHDA-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=NC3=CC=CC=C3C(=O)N2)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=NC3=CC=CC=C3C(=O)N2)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.